N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a dihydropyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like chlorine (Cl2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)succinamic acid: Shares the dichlorophenyl group but differs in the rest of the structure.
2,5-dichlorophenyl N-(2,6-dimethylphenyl)carbamate: Another compound with a dichlorophenyl group but with different substituents and functional groups.
Uniqueness
N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13Cl2N3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-9-11(19)7-8-13(14)20/h2-10H,1H3,(H,21,25) |
InChI Key |
QLWNNVGPQGISGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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